

Unveiling Cytochalasin O: A Technical Guide to its Natural Source, Xylaria arbuscula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cytochalasin O*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **Cytochalasin O**, a potent secondary metabolite isolated from the endophytic fungus *Xylaria arbuscula*. The genus *Xylaria* is a well-documented source of structurally diverse and biologically active compounds, with cytochalasins being a prominent class of metabolites.^{[1][2]} This document details the isolation, characterization, and biological activities of **Cytochalasin O**, presenting quantitative data, experimental protocols, and visual workflows to support further research and drug development endeavors.

Quantitative Bioactivity Data

Xylaria arbuscula has been shown to produce a variety of cytochalasins, including **Cytochalasin O**.^[3] The biological activities of these compounds have been evaluated, with data summarized below.

Table 1: Antimicrobial Activity of Compounds from *Xylaria arbuscula*

Compound	<i>S. aureus</i> MIC (μM)	<i>C. albicans</i> MIC (μM)	<i>P. aeruginosa</i> MIC (μM)
Xylariachalasin A (1)	50	50	>100
Xylariachalasin B (2)	12.5	12.5	50
Xylariachalasin C (3)	50	50	>100
Cytochalasin D (10)	25	25	100
Cytochalasin C (11)	50	50	>100
Cytochalasin O (12)	>100	>100	12.5

Source: Adapted from Tan et al., 2024.[3]

Table 2: Cytotoxic Activity of Compounds from *Xylaria arbuscula*

Compound	MDA-MB-435 IC ₅₀ (μM)	HCT15 IC ₅₀ (μM)
Cytochalasin D (10)	3.61 ± 1.60	-
Cytochalasin O (12)	>50	-
Arbuschalasin A	-	>40
Arbuschalasin B	-	>40
Compound 6 (unnamed)	-	13.5
Compound 7 (unnamed)	-	13.4

Source: Adapted from Tan et al., 2024 and another study on *Xylaria arbuscula*.[3]

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of cytochalasins from *Xylaria arbuscula*.

Fungal Cultivation and Fermentation

- **Fungal Strain:** *Xylaria arbuscula* QYF, an endophytic fungus isolated from the leaves of the mangrove plant *Kandelia candel*. The fungal identity is confirmed by analysis of its ITS sequence data (GenBank accession No. MT123074).
- **Culture Medium:** Solid rice medium is prepared in 1 L Erlenmeyer flasks, each containing 50 g of rice and 50 mL of 2% saline water.
- **Fermentation Conditions:** The fungus is cultivated on the solid medium for 30 days at a constant temperature of 25 °C.

Extraction and Isolation of Cytochalasin O

- **Extraction:** The fermented materials are exhaustively extracted with ethyl acetate (EtOAc) to yield a crude residue.
- **Chromatographic Separation:** The crude extract is subjected to repeated column chromatography for purification.
 - **Silica Gel Chromatography:** The crude extract is fractionated using a silica gel column (200–300 mesh) with a gradient elution system.
 - **Sephadex LH-20 Chromatography:** Further purification of the fractions is achieved using a Sephadex LH-20 column.
 - **Semi-preparative HPLC:** The final purification of **Cytochalasin O** is performed on a semi-preparative HPLC system equipped with a DAD detector and a Phenomenex Cellulose-2 column (10 × 250 mm, 5 µm).

Structural Elucidation

The chemical structure of **Cytochalasin O** is determined using a combination of spectroscopic techniques:

- **High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):** To determine the molecular formula.
- **1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:** Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the planar structure and assign proton and

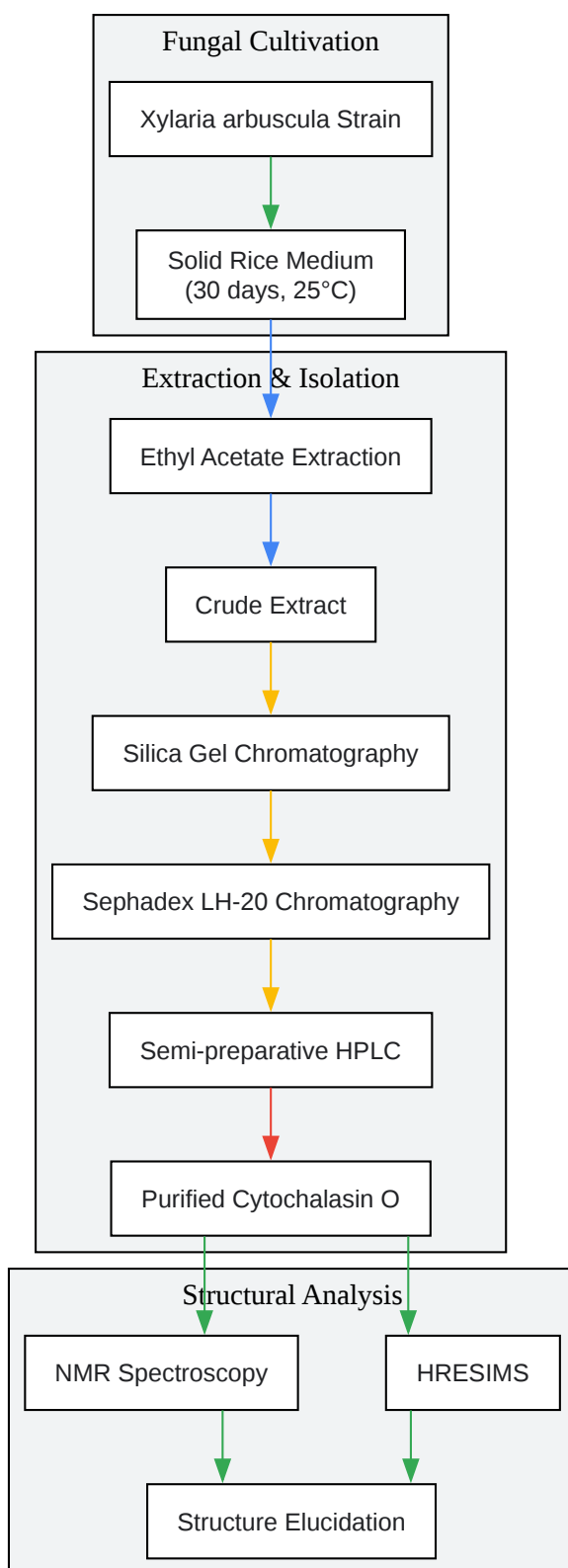
carbon signals.

- Comparison with Literature Data: The spectroscopic data obtained are compared with published data for known cytochalasins to confirm the identity of **Cytochalasin O**.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the key stages involved in the isolation of **Cytochalasin O** from *Xylaria arbuscula*.

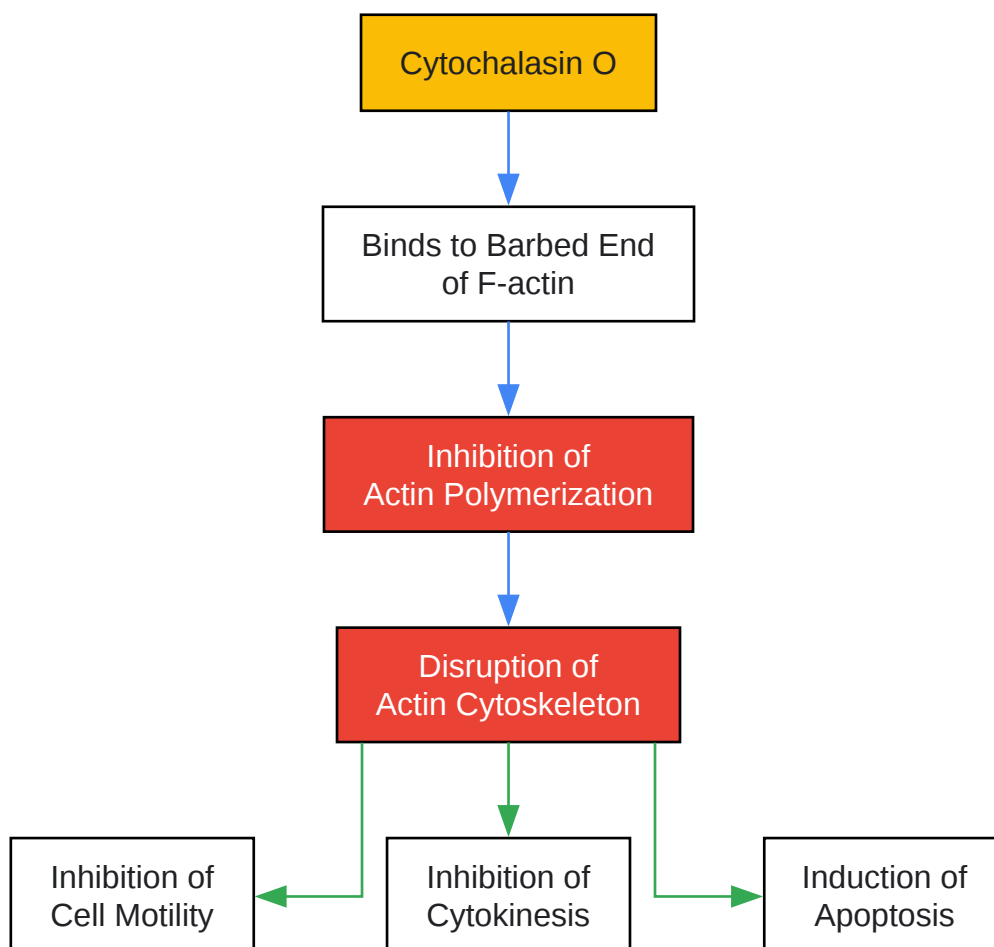


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Caption: Workflow for the isolation and characterization of **Cytochalasin O**.

Proposed Signaling Pathway: Mechanism of Action of Cytochalasins

Cytochalasins, as a class of mycotoxins, are known to exert their biological effects primarily by disrupting actin filament dynamics. This interference with the cytoskeleton can lead to the inhibition of cellular processes such as cell division and may induce apoptosis.



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Caption: Postulated mechanism of action for **Cytochalasin O**.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents. The detailed methodologies and compiled data for **Cytochalasin O** from *Xylaria arbuscula* provide a solid starting point for further investigation into its pharmacological potential.

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References

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